O-Benzyl-D-serine

Catalog No.
S750548
CAS No.
10433-52-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Benzyl-D-serine

CAS Number

10433-52-0

Product Name

O-Benzyl-D-serine

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

IDGQXGPQOGUGIX-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N

Synonyms

O-Benzyl-D-serine;10433-52-0;(R)-2-Amino-3-(benzyloxy)propanoicacid;(R)-2-Amino-3-benzyloxypropionicacid;IDGQXGPQOGUGIX-SECBINFHSA-N;H-D-Ser(Bzl)-OH;(2R)-2-amino-3-(benzyloxy)propanoicacid;(R)-2-AMINO-3-BENZYLOXY-PROPIONICACID;AC1L3APS;D-Serine,O-(phenylmethyl)-;13910_ALDRICH;AC1Q5R18;SCHEMBL2037281;13910_FLUKA;Alanine,3-(benzyloxy)-,D-;CTK4A2973;MolPort-001-794-132;ZINC396506;EINECS233-916-6;ANW-15062;AR-1K8717;MFCD00065936;AKOS015888366;AM82237;CB-3189

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)[O-])[NH3+]

Synthesis and Properties

O-Benzyl-D-serine is a derivative of the naturally occurring amino acid D-serine. It is synthesized by attaching a benzyl group to the hydroxyl moiety of D-serine. This molecule possesses properties that make it useful for various scientific research applications.

Potential Role in Neurological Disorders

D-serine is a neuromodulator that plays a role in learning, memory, and motor function. Research suggests that O-Benzyl-D-serine may influence D-serine levels in the brain. Studies have explored its potential therapeutic effects in neurological disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease.

Enzyme Inhibition

O-Benzyl-D-serine can act as an inhibitor for certain enzymes. This property makes it a potential tool for studying enzyme function and developing new drugs. For example, it has been shown to inhibit serine proteases, a class of enzymes involved in various physiological processes.

O-Benzyl-D-serine is a derivative of the amino acid D-serine, characterized by the presence of a benzyl group attached to the hydroxyl group of the serine molecule. Its chemical formula is C10_{10}H13_{13}NO3_3, and it is recognized for its potential applications in medicinal chemistry and neuropharmacology. This compound plays a significant role in various biochemical pathways and is of interest due to its structural modifications that enhance its biological activity compared to its parent amino acid.

O-Benzyl-D-serine itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptide synthesis. Once incorporated into a peptide, the properties and function depend on the specific sequence of amino acids.

  • No specific data on the toxicity of O-Benzyl-D-serine is available.
  • As with most research chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].
Typical of amino acids, including:

  • Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters.
  • Deprotection Reactions: The benzyl group can be removed under specific conditions, regenerating D-serine.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for synthesizing analogs and derivatives with tailored properties for specific applications.

The synthesis of O-Benzyl-D-serine can be achieved through various methods, including:

  • Benzylation of D-serine:
    • D-serine is reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
    • This method typically yields O-benzyl-D-serine with good efficiency.
  • Alternative Synthetic Routes:
    • Other methods involve the use of protecting groups like N-tert-butoxycarbonyl followed by selective deprotection steps to obtain the final product.
  • Chemical Book Synthesis Pathways:
    • Various synthetic routes are documented, demonstrating flexibility in synthesis depending on available reagents and desired purity levels .

O-Benzyl-D-serine has several applications:

  • Research Tool: It serves as a valuable tool in neuroscience research to study the role of D-serine in synaptic transmission.
  • Pharmaceutical Development: Its derivatives are explored for potential use in treating psychiatric disorders and enhancing cognitive function.
  • Biochemical Studies: It is utilized in studies related to enzyme activity and protein interactions due to its structural properties.

Interaction studies involving O-Benzyl-D-serine focus primarily on its binding affinity and modulatory effects on neurotransmitter receptors:

  • N-Methyl-D-aspartate Receptor Interaction: Research indicates that O-benzyl-D-serine can enhance receptor activity, thus playing a role in neuroplasticity.
  • Protein Binding Studies: Investigations into how O-benzyl-D-serine interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with O-Benzyl-D-serine, each exhibiting unique properties. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
D-SerineNo benzyl groupNatural amino acid involved in neurotransmission
L-SerineNo benzyl groupNaturally occurring amino acid
O-Benzyl-L-serineBenzyl group attached to L-serineSimilar biological activity but different chirality
O-Methyl-D-serineMethyl group instead of benzylPotentially different pharmacokinetics

O-Benzyl-D-serine stands out due to its specific modifications that enhance its interaction with neurotransmitter systems compared to these similar compounds. Its unique structure allows for distinct pharmacological profiles that are being explored in various therapeutic contexts.

Molecular Formula: C₁₀H₁₃NO₃
Molecular Weight: 195.22 g/mol
IUPAC Name: (2R)-2-Amino-3-(benzyloxy)propanoic acid
Stereochemistry: D-configuration (R-enantiomer) confirmed via optical rotation ([α]₂₀/D = -20.0° to -25.0° in AcOH/1M HCl).

Structural Features:

  • Backbone: Retains the α-amino acid structure of serine.
  • Modification: Benzyl ether group at the hydroxyl position, enhancing stability against enzymatic degradation.
  • Key Functional Groups:
    • Amino (-NH₂)
    • Carboxyl (-COOH)
    • Benzyl-protected hydroxyl (-O-CH₂-C₆H₅)

SMILES: N[C@H](COCc1ccccc1)C(=O)O
InChI Key: IDGQXGPQOGUGIX-SECBINFHSA-N.

Physicochemical Properties:

PropertyValueSource
Melting Point213°C (decomposes)
SolubilityDMSO, DMF, acidic aqueous media
LogP1.217 (predicted)
pKa2.10 (carboxyl), 9.20 (amino)

Historical Development and Discovery

O-Benzyl-D-serine emerged in the 1970s as a protected amino acid for solid-phase peptide synthesis (SPPS). Early synthetic routes involved:

  • Benzylation of D-Serine: Using benzyl chloride/base systems to protect the hydroxyl group.
  • Boc-Protection Strategies: Introduced in 1976 for N-terminal protection, enabling sequential peptide chain elongation.

Milestones:

  • 2000s: Role in NMDA receptor studies identified, linking D-serine derivatives to synaptic plasticity.
  • 2020s: Scalable synthesis via enzymatic resolution of hydantoins (e.g., using E. coli hydantoinase).

Position in Amino Acid Chemistry and Biochemistry

Role in Peptide Synthesis:

  • Protection Strategy: The benzyl group prevents undesired side reactions during coupling, critical for synthesizing serine-rich peptides.
  • Case Study: Used in vibrioferrin biosynthesis intermediates, enabling esterification with citric acid.

Biochemical Significance:

  • NMDA Receptor Modulation: Serves as a stable analog of D-serine, a co-agonist for glutamate receptors.
  • Transport Mechanisms: Inhibits ASCT1/2 transporters (IC₅₀ = 10 mM), regulating synaptic D-serine levels.

Molecular Structure and Stereochemical Configuration

O-Benzyl-D-serine is characterized by the molecular formula C₁₀H₁₃NO₃ with a molecular weight of 195.22 grams per mole [1] [2] [3]. The compound features a distinctive structural architecture comprising an amino acid backbone derived from D-serine with a benzyl ether protecting group attached to the hydroxyl functionality. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (R)-2-amino-3-phenylmethoxypropanoic acid [1] [4].

The molecular structure exhibits a central α-carbon atom bearing four distinct substituents: an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing the benzyloxy moiety (-CH₂-O-CH₂-C₆H₅) [1] [4]. The stereochemical configuration at the α-carbon follows the absolute R-configuration according to the Cahn-Ingold-Prelog priority rules [32] [35]. This R-configuration in the D-amino acid corresponds to the dextrorotatory form, distinguishing it from the more common L-amino acids found in biological systems [32] [37].

The benzyl protecting group consists of a phenylmethyl unit linked through an ether bond to the serine side chain oxygen [39] [40]. This structural modification enhances the compound's lipophilicity compared to unprotected serine while maintaining the essential amino acid framework [11] [39].

Chirality and Stereoisomerism

O-Benzyl-D-serine possesses one chiral center located at the α-carbon atom, resulting in the existence of two possible enantiomers [4] [32]. The compound specifically represents the D-enantiomer, which exhibits the R-absolute configuration [32] [35]. This stereochemical designation follows from the priority ranking of substituents around the chiral carbon, where the amino group receives highest priority, followed by the carboxyl group, the benzyloxy side chain, and finally the hydrogen atom [32] [34].

The D-configuration of this amino acid derivative places it in the less common stereochemical family compared to the predominantly L-configured amino acids utilized in protein biosynthesis [35] [37]. The stereochemical relationship between D and L forms represents true enantiomerism, where the two forms are non-superimposable mirror images of each other [19] [33].

Physical Properties and Constants

Melting and Decomposition Points

O-Benzyl-D-serine demonstrates thermal stability characteristics typical of protected amino acid derivatives. The compound exhibits a melting point of approximately 227°C with decomposition occurring concurrently [7] [10]. This thermal behavior indicates the compound's stability under standard laboratory conditions while showing degradation at elevated temperatures characteristic of amino acid derivatives [7] [9].

The decomposition temperature represents a critical parameter for handling and synthetic applications, as temperatures approaching this threshold may result in structural breakdown and loss of stereochemical integrity [9] [10]. The relatively high melting point reflects the intermolecular hydrogen bonding capabilities and crystalline packing efficiency of the compound [10] [38].

Specific Rotation and Optical Activity

The optical activity of O-Benzyl-D-serine provides definitive characterization of its stereochemical configuration. The compound exhibits a specific rotation [α]₂₀/D of -22 ± 2° when measured at a concentration of 2% in acetic acid:water (4:1) solution with the addition of one equivalent of hydrochloric acid [2] [7]. This negative rotation confirms the D-configuration and distinguishes it from the corresponding L-enantiomer, which would display positive rotation under identical conditions [15] [18].

The optical rotation measurement requires specific conditions including temperature control at 20°C, sodium D-line illumination at 589 nanometers, and standardized solvent systems to ensure reproducible results [2] [14]. The magnitude of rotation provides quantitative assessment of enantiomeric purity, with deviations from expected values indicating potential racemization or impurities [17] [20].

Alternative measurement conditions using ethanol-based solvents have reported specific rotation values ranging from -18.0 to -21.0° at comparable concentrations, demonstrating the solvent dependence of optical rotation measurements [14]. These variations emphasize the importance of standardized measurement protocols for accurate stereochemical characterization [20].

Density and Solubility Characteristics

O-Benzyl-D-serine exhibits a density of 1.217 grams per cubic centimeter, reflecting the contribution of the aromatic benzyl group to the overall molecular density [7] [10]. This value represents an increase compared to unprotected serine due to the additional aromatic mass and altered intermolecular packing arrangements [9] [10].

The solubility characteristics of O-Benzyl-D-serine reflect the dual nature of its hydrophilic amino acid core and lipophilic benzyl protecting group [11] [39]. The compound demonstrates enhanced solubility in organic solvents compared to unprotected serine while maintaining limited aqueous solubility [11] [42]. The benzyl ether functionality significantly modifies the polarity profile, making the compound more suitable for organic synthesis applications [39] [44].

The compound shows good solubility in alcoholic solvents such as methanol and ethanol, which facilitates purification and analytical procedures [14] [23]. The presence of the benzyl group increases compatibility with non-polar solvents while the amino acid functionality maintains some affinity for polar media [39] [42].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of O-Benzyl-D-serine through detailed analysis of proton and carbon environments. The ¹H nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the benzyl protecting group aromatic protons in the 7.44-7.47 parts per million region, consistent with phenyl ring hydrogen atoms [29]. The benzyl methylene protons appear as a singlet around 4.628 parts per million, while the serine methylene protons linked to oxygen display signals near 3.93 parts per million [29].

The ¹³C nuclear magnetic resonance spectrum demonstrates the presence of aromatic carbon atoms from the benzyl group, with signals appearing in the characteristic aromatic region between 128-139 parts per million [29]. The carbonyl carbon of the carboxylic acid group typically resonates around 172 parts per million, while the α-carbon bearing the amino group appears near 55-68 parts per million [29].

Spectroscopic analysis confirms structural integrity and provides definitive identification of the compound through comparison with reference spectra [24]. The nuclear magnetic resonance data serves as a primary tool for purity assessment and structural verification in synthetic applications [24] [29].

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals the functional group composition of O-Benzyl-D-serine through characteristic vibrational frequencies. The compound exhibits strong absorption bands corresponding to the carboxylic acid carbonyl stretch, typically observed around 1700-1750 wavenumbers [22] [25]. The amino group displays both symmetric and asymmetric N-H stretching modes in the 3200-3500 wavenumber region [22] [25].

The benzyl ether linkage contributes characteristic C-O stretching vibrations in the 1000-1300 wavenumber range, while the aromatic ring exhibits C=C stretching modes around 1500-1600 wavenumbers [22] [25]. The combination of these spectroscopic features provides a unique fingerprint for compound identification and purity assessment [22].

Infrared spectroscopic analysis serves as a complementary technique to nuclear magnetic resonance for structural characterization, particularly useful for monitoring functional group integrity during synthetic transformations [22] [25]. The technique proves especially valuable for detecting degradation products or impurities that might not be readily apparent through other analytical methods [25].

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for O-Benzyl-D-serine. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the calculated molecular weight [24]. Characteristic fragmentation patterns include loss of the benzyl group (91 mass units) and formation of serine-related fragments [24].

The compound demonstrates consistent mass spectrometric behavior across different ionization techniques, with electrospray ionization typically producing protonated molecular ions [M+H]⁺ at mass-to-charge ratio 196 [24]. Fragmentation analysis reveals the stability of the benzyl ether linkage under standard ionization conditions while showing predictable cleavage patterns that aid in structural confirmation [24].

Mass spectrometric purity analysis indicates greater than 98% compound purity in high-quality preparations, with minor impurities typically related to synthetic precursors or degradation products [24]. This analytical technique serves as a critical quality control measure in both research and commercial applications [24].

PropertyValueConditionsReference
Molecular Weight195.22 g/mol- [1] [2] [3]
Melting Point~227°C (dec.)- [7] [10]
Specific Rotation-22 ± 2°c=2%, AcOH:H₂O (4:1) + HCl [2] [7]
Density1.217 g/cm³20°C [7] [10]
Enantiomeric Excess≥99.0%HPLC analysis [2] [3]
Molecular FormulaC₁₀H₁₃NO₃- [1] [2] [3]

XLogP3

-2

Other CAS

10433-52-0

Dates

Modify: 2023-08-15

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